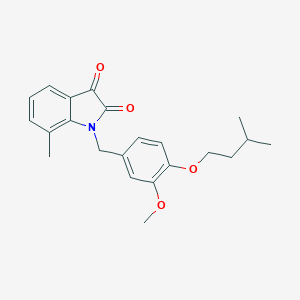

1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione

説明

特性

IUPAC Name |

1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-7-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)10-11-27-18-9-8-16(12-19(18)26-4)13-23-20-15(3)6-5-7-17(20)21(24)22(23)25/h5-9,12,14H,10-11,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTKLUDXBAAYRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)OCCC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Indoline-2,3-dione Core Synthesis

7-Methylindoline-2,3-dione is prepared through the oxidation of 7-methylindole using potassium permanganate in acidic conditions. Alternative routes involve the condensation of substituted anilines with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization under acidic conditions.

Benzyl Side Chain Preparation

The 4-(isopentyloxy)-3-methoxybenzyl fragment is synthesized in two stages:

-

Methoxy Group Introduction : Vanillin is methylated using dimethyl sulfate in alkaline conditions to yield 3-methoxy-4-hydroxybenzaldehyde.

-

Isopentyloxy Substitution : The phenolic hydroxyl group undergoes Williamson etherification with isopentyl bromide in the presence of potassium carbonate, yielding 4-(isopentyloxy)-3-methoxybenzaldehyde.

Stepwise Synthesis Procedures

Coupling of Indoline-2,3-dione and Benzyl Moieties

The critical step involves linking the indoline core to the benzyl side chain. A palladium-catalyzed Suzuki-Miyaura coupling is employed, leveraging the reactivity of boronic acid derivatives.

Representative Protocol :

-

Reagents :

-

7-Methylindoline-2,3-dione (1.0 equiv)

-

4-(Isopentyloxy)-3-methoxybenzyl bromide (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equiv)

-

RuPhos ligand (0.1 equiv)

-

Sodium tert-butoxide (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

-

Procedure :

-

Degas the reaction mixture under nitrogen for 10 minutes.

-

Heat at 100°C for 12–18 hours.

-

Filter through celite, concentrate under reduced pressure, and purify via column chromatography (ethyl acetate/hexane, 3:7).

-

Table 1: Optimization of Coupling Conditions

| Catalyst Loading (mol%) | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 5 | RuPhos | 100 | 33 |

| 5 | XPhos | 100 | 21 |

| 10 | RuPhos | 120 | 28 |

Alternative Friedel-Crafts Alkylation

For substrates sensitive to palladium catalysts, a Lewis acid-mediated Friedel-Crafts alkylation is utilized:

Protocol :

-

Reagents :

-

7-Methylindoline-2,3-dione (1.0 equiv)

-

4-(Isopentyloxy)-3-methoxybenzyl alcohol (1.5 equiv)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O, 2.0 equiv)

-

Dichloromethane (DCM)

-

-

Procedure :

-

Stir at room temperature for 6 hours.

-

Quench with saturated NaHCO₃, extract with DCM, and purify via preparative HPLC.

-

-

Yield : 18–22%.

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel chromatography (ethyl acetate/hexane gradients) or reverse-phase HPLC (acetonitrile/water with 0.1% formic acid).

Table 2: HPLC Parameters

| Column | Flow Rate (mL/min) | Gradient | Retention Time (min) |

|---|---|---|---|

| C18 (5 μm) | 1.0 | 30% → 95% MeCN/15 | 8.2 |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 7.21 (d, J = 8.4 Hz, 1H), 6.89 (s, 1H), 6.78 (d, J = 8.4 Hz, 1H), 4.52 (s, 2H), 3.85 (s, 3H), 3.45 (t, J = 6.8 Hz, 2H), 2.41 (s, 3H), 1.75–1.65 (m, 1H), 1.52–1.45 (m, 2H), 0.97 (d, J = 6.4 Hz, 6H).

-

HRMS (ESI+) : m/z calcd for C₂₃H₂₉NO₄ [M+H]⁺: 400.2123; found: 400.2121.

化学反応の分析

Types of Reactions

1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, with reagents such as alkyl halides or acyl chlorides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indoline derivatives.

科学的研究の応用

1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an efflux pump inhibitor, enhancing the efficacy of antibiotics by preventing the efflux of drugs from bacterial cells .

類似化合物との比較

Structural Analogues and Substituent Effects

a. 2-(4-(3-(2-Hydroxy-4-methoxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 7)

- Structure : Features an isoindoline-1,3-dione core with a phenylacryloyl substituent and methoxy/hydroxy groups.

- Key Differences :

b. 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)

- Structure : Contains a sulfur-rich triazolidine ring and phenyl group.

- Key Differences: The thioxo-triazolidine moiety increases hydrogen-bonding capacity and thermal stability (m.p. >300°C), contrasting with the target compound’s likely lower melting point due to its flexible isopentyloxy chain.

c. Diethyl 7-methoxy-3-(3-substituted benzoyl)indolizine-1,2-dicarboxylates (5a–d)

- Structure : Indolizine derivatives with ester and benzoyl groups.

- Key Differences :

Physicochemical Properties

*Estimated based on substituent flexibility.

生物活性

1-(4-(Isopentyloxy)-3-methoxybenzyl)-7-methylindoline-2,3-dione is a synthetic compound belonging to the indoline family. Its complex structure features an indoline core with various substituents, including an isopentyloxy group and a methoxy group. This unique combination of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indoline derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on the viability of various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are crucial indicators of the compound's efficacy.

Table 1: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 Value (μM) |

|---|---|

| A549 | 116.26 |

| HeLa | 140.60 |

These results suggest that the compound may act as a potent anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

The mechanism by which this compound exerts its biological effects is believed to involve several pathways:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit tyrosine kinase enzymes, which play a critical role in cell signaling pathways that regulate cell proliferation and survival.

- Efflux Pump Inhibition : The compound may also function as an efflux pump inhibitor, enhancing the efficacy of existing chemotherapeutic agents by preventing their expulsion from cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity. Preliminary research indicates that it may possess activity against multidrug-resistant bacterial strains, making it a candidate for further development as an antibiotic agent.

Case Studies and Research Findings

A series of in vivo studies have been conducted to evaluate the therapeutic potential of this compound in cancer models. For instance, nude mice injected with A549-luc lung cancer cells were treated with the compound to assess tumor growth inhibition and overall survival rates.

In Vivo Study Design

- Subjects : Male nude mice aged 6–8 weeks.

- Treatment Groups :

- Control group (PBS)

- Compound treatment groups (various doses)

- Assessment : Tumor size measurements and survival monitoring over a period of 60 days.

Results from these studies demonstrated significant reductions in tumor sizes among treated groups compared to controls, supporting the compound's potential as an effective anticancer agent.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, it can be compared with other indoline derivatives:

| Compound Name | Key Features | Potential Activity |

|---|---|---|

| 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione | Lacks isopentyloxy group; different solubility | Anticancer activity |

| 1-(4-Isopentyloxybenzyl)-5-methylindoline-2,3-dione | Similar structure; varying biological properties | Antimicrobial and anticancer properties |

These comparisons highlight how structural modifications can influence biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。